molecular formula C20H20O7 B064194 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid CAS No. 159590-92-8

2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid

Cat. No.: B064194
CAS No.: 159590-92-8
M. Wt: 372.4 g/mol
InChI Key: QZRDPZWCGFEMLJ-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole ring and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole ring and the phenoxyacetic acid derivative. Common synthetic routes include:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Preparation of the Phenoxyacetic Acid Derivative: This involves the esterification of 4-(methoxycarbonyl)-2-propylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole ring with the phenoxyacetic acid derivative using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    2-(Benzo[d][1,3]dioxol-5-yl)acetic acid: Lacks the phenoxyacetic acid moiety.

    4-(Methoxycarbonyl)-2-propylphenoxyacetic acid: Lacks the benzo[d][1,3]dioxole ring.

Comparison: 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid is unique due to the presence of both the benzo[d][1,3]dioxole ring and the phenoxyacetic acid moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies that explore its anticancer, antioxidant, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The molecular formula is C20H24O4C_{20}H_{24}O_4 with a molecular weight of approximately 328.4 g/mol. Its structure contributes to its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit a range of biological activities:

  • Anticancer Activity : Several studies have demonstrated that derivatives of benzo[d][1,3]dioxole can inhibit cancer cell proliferation. For instance, compounds synthesized with this moiety have shown cytotoxic effects against various cancer cell lines, including HepG2 and MCF7. The IC50 values for these compounds often range from 1.54 µM to 9.12 mM, indicating varying levels of potency compared to standard chemotherapeutic agents like doxorubicin .
  • Antioxidant Activity : The antioxidant potential of these compounds has been assessed using the DPPH assay, where they exhibited significant free radical scavenging abilities. This suggests potential applications in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects : Some studies have reported that benzodioxole derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Anticancer Studies

A notable study evaluated the anticancer effects of various benzodioxole derivatives on HepG2 and HCT116 cell lines. The results indicated that specific derivatives had IC50 values significantly lower than those of established chemotherapeutics:

CompoundCell LineIC50 (µM)Comparison with Doxorubicin (µM)
2aHepG21.547.46
5HCT1162.388.29
4MCF74.524.56

These findings highlight the potential of these compounds as effective anticancer agents .

The mechanisms underlying the anticancer activity include:

  • Cell Cycle Arrest : Flow cytometry analysis showed that treatment with compound 2a led to significant cell cycle arrest in the G2-M phase, suggesting it interferes with cell division processes.
  • Apoptosis Induction : Annexin V-FITC assays indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .

Antioxidant Evaluation

The antioxidant capacity was evaluated using the DPPH method, where several synthesized compounds demonstrated effective scavenging activity comparable to Trolox, a standard antioxidant:

CompoundDPPH Scavenging Activity (%)
2a75
2b65
Control80

This suggests that these compounds may play a role in preventing oxidative damage in biological systems .

Anti-inflammatory Studies

In addition to anticancer and antioxidant properties, some studies have also investigated the anti-inflammatory effects of benzodioxole derivatives. These compounds were shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, indicating potential therapeutic applications in inflammatory conditions .

Case Studies

A comprehensive study involving the synthesis and evaluation of multiple benzodioxole derivatives demonstrated their efficacy against various cancer cell lines while maintaining low toxicity towards normal cells. This selective cytotoxicity is crucial for developing safer therapeutic agents .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-(4-methoxycarbonyl-2-propylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-3-4-12-9-14(20(23)24-2)6-7-15(12)27-18(19(21)22)13-5-8-16-17(10-13)26-11-25-16/h5-10,18H,3-4,11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRDPZWCGFEMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)OC)OC(C2=CC3=C(C=C2)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572242
Record name (2H-1,3-Benzodioxol-5-yl)[4-(methoxycarbonyl)-2-propylphenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159590-92-8
Record name (2H-1,3-Benzodioxol-5-yl)[4-(methoxycarbonyl)-2-propylphenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a nitrogen flushed 5 L 3 neck round bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet was charged with 697.3 g (1.68 mol) of the crude product of Step A and 2 L of methanol. 500 mL of 5.0N (1.5 eq) aqueous sodium hydroxide was added over a 20 minute period via an addition funnel. The reaction mixture was stirred at room temperature for an additional 1 hr at which point TLC analysis (CH2Cl2 -MeOH-NH4OH 90:10:1) indicated that the starting material had been consumed. The reaction mixture neutralized with 420 mL of 6N HCl, and the bulk of the organic solvent was removed in vacuo. The residue was dissolved in ether and extracted with a combination of aqueous NaOH and NaHCO3. The aqueous layer was extracted with ether and the combined organic layer was washed with aqueous NaHCO3. The aqueous layer was acidified with HCl and extracted with ether. The ether solution was dried with magnesium sulfate, filtered, and concentrated to afford 708.9 g (theoretical 625 g) of the title compound as a viscous orange oil. NMR indicated that it was ca. 85% product by weight (15% ether) thus providing a corrected yield of 602.6 g (96.4% yield)
Name
crude product
Quantity
697.3 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CH2Cl2 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96.4%

Synthesis routes and methods II

Procedure details

A 1 L 3 necked 24/40 round bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet was charged with a solution of 76.3 g 0.185 mol) of the semi-purified product of Step A dissolved in 500 mL of methanol. The flask was purged with nitrogen, the stirrer was started, and 37 mL of a 5.0 N aqueous solution of sodium hydroxide was added over a 30 minute period via an addition funnel. The reaction mixture was stirred at room temperature for an additional 30 minutes at which point TLC analysis (CH2Cl2 --MeOH--NH4OH90:10:1) indicated that the starting material had been consumed. The reaction mixture was adjusted to pH=4 with 6 N HCl, and the bulk of the organic solvent was removed in vacuo. The precipitated organic product and the aqueous layer were next partitioned between CH2Cl2 (1 L) and water (1 L) which produced a copious emulsion. The reaction mixture was then aged overnight in a refridgerator which resulted in crystallization of the organic product. The crystalline solid was separated from the two phase mixture by filtration and washed with CH2Cl2. The solid was slurried again in diethylether, filtered, washed with hexane, and then dried in a vacuum to afford 65 g (94%) of the title compound as a white crystalline solid. 1H-NMR (400 MHz, CD3OD, ppm): δ0.93 (t, J=7.20 Hz, 3H), 1.62-1.75 (m, 2H), 2.63-2.70 (m, 1H), 2.77-2.81 (m, 1H), 3.84 (s, 3H), 5.54 (s, 1H), 5.94 (s, 2H), 6.81 (d, J=7.60 Hz, 1H), 6.89 (d, J=9.20 Hz, 1H), 7.08 (d, J=1.60 Hz, 1H), 7.11 (br s, 1H), 7.78-7.81 (m, 2H).
[Compound]
Name
3
Quantity
1 L
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
94%

Synthesis routes and methods III

Procedure details

A 1 L 3 necked 24/40 round bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet was charged with a solution of 76.3 g 0.185 mol) of the semi-purified product of Step A dissolved in 500 mL of methanol. The flask was purged with nitrogen, the stirrer was started, and 37 mL of a 5.0N aqueous solution of sodium hydroxide was added over a 30 minute period via an addition funnel. The reaction mixture was stirred at room temperature for an additional 30 minutes at which point TLC analysis (CH2Cl2 -MeOH-NH4OH 90:10:1) indicated that the starting material had been consumed. The reaction mixture was adjusted to pH=4 with 6N HCl, and the bulk of the organic solvent was removed in vacuo. The precipitated organic product and the aqueous layer were next partitioned between CH2Cl2 (1 L) and water (1 L) which produced a copious emulsion. The reaction mixture was then aged overnight in a refrigerator which resulted in crystallization of the organic product. The crystalline solid was separated from the two phase mixture by filtration and washed with CH2Cl2. The solid was slurried again in diethylether, filtered, washed with hexane, and then dried in a vacuum to afford 65 g (94%) of the title compound as a white crystalline solid.
[Compound]
Name
3
Quantity
1 L
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
94%

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